molecular formula C3H6ClN3S B1592842 2-Hydrazinylthiazole hydrochloride CAS No. 30216-52-5

2-Hydrazinylthiazole hydrochloride

Cat. No. B1592842
CAS RN: 30216-52-5
M. Wt: 151.62 g/mol
InChI Key: TWIIZQIBWCMWRU-UHFFFAOYSA-N
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Description

2-Hydrazinylthiazole hydrochloride is a chemical compound with the molecular formula C3H6ClN3S . It has a molecular weight of 151.62 . The compound is typically stored in an inert atmosphere and under -20°C .


Synthesis Analysis

An array of pyridine appended 2-hydrazinylthiazole derivatives has been synthesized to discover novel chemotherapeutic agents for Mycobacterium tuberculosis (Mtb). The drug-likeness of pyridine appended 2-hydrazinylthiazole derivatives was validated using the Lipinski and Veber rules .


Molecular Structure Analysis

The InChI code for 2-Hydrazinylthiazole hydrochloride is 1S/C3H5N3S.ClH/c4-6-3-5-1-2-7-3;/h1-2H,4H2, (H,5,6);1H . The molecular formula is C3H6ClN3S .


Physical And Chemical Properties Analysis

2-Hydrazinylthiazole hydrochloride is a solid substance . It is stored in an inert atmosphere and under -20°C . .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

2-Hydrazinylthiazole hydrochloride has been used in the synthesis of pyridine appended 2-hydrazinylthiazole derivatives, which are being studied as potential chemotherapeutic agents against Mycobacterium tuberculosis (Mtb) .

Methods of Application or Experimental Procedures

The thiazole molecules were synthesized through Hantzsch thiazole methodologies . The in vitro antimycobacterial studies were conducted using a Luciferase reporter phage (LRP) assay . In addition, in vitro cytotoxicity of active molecules was observed against Human Embryonic Kidney Cell lines (HEK293t) using an MTT assay .

Results or Outcomes

Out of thirty pyridine appended 2-hydrazinylthiazole derivatives, the compounds 2b, 3b, 5b, and 8b exhibited good antimycobacterial activity against Mtb, an H37Rv strain with the minimum inhibitory concentration in the range of 6.40–7.14 μM . The compounds 3b and 8b were found to be non-toxic, with cell viability of 87% and 96.71% respectively .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Future Directions

Pyridine appended 2-hydrazinylthiazole derivatives have been synthesized to discover novel chemotherapeutic agents for Mycobacterium tuberculosis (Mtb). The compounds 2b, 3b, 5b, and 8b have exhibited good antimycobacterial activity against Mtb, an H37Rv strain with the minimum inhibitory concentration in the range of 6.40–7.14 μM . This suggests potential future directions in the development of new antimycobacterial agents .

properties

IUPAC Name

1,3-thiazol-2-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S.ClH/c4-6-3-5-1-2-7-3;/h1-2H,4H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIIZQIBWCMWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624713
Record name 2-Hydrazinyl-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinylthiazole hydrochloride

CAS RN

30216-52-5
Record name Thiazole, 2-hydrazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30216-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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